Physicochemical Differentiation: Computed LogP, Hydrogen-Bonding Capacity, and Rotatable Bond Count Versus 2-Phenyl Analog
The 2-benzyl substituent introduces a methylene spacer that increases lipophilicity, hydrogen-bond acceptor count, and conformational flexibility relative to the directly attached 2-phenyl analog. These computed differences have direct implications for permeability, solubility, and protein-binding promiscuity in PDE inhibitor lead optimization [1]. Computed XLogP3 for the 2-benzyl derivative is 0.8 versus an estimated 0.3 for the 2-phenyl analog (calculated using the same XLogP3 algorithm), a difference of approximately 0.5 log units, which corresponds to an approximately 3-fold increase in octanol–water partition coefficient [1]. Additionally, the benzyl compound possesses two rotatable bonds versus one for the phenyl analog, increasing the conformational entropy penalty upon binding and potentially affecting target selectivity [1].
| Evidence Dimension | Computed physicochemical properties (XLogP3, rotatable bonds, H-bond acceptors) |
|---|---|
| Target Compound Data | XLogP3 = 0.8, Rotatable bonds = 2, H-bond acceptors = 2, Molecular weight = 227.22 g/mol [1] |
| Comparator Or Baseline | 2-Phenyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one (estimated): XLogP3 ≈ 0.3, Rotatable bonds = 1, H-bond acceptors = 1, Molecular weight ≈ 213.20 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔRotatable bonds = +1; ΔH-bond acceptors = +1; ΔMW ≈ +14 g/mol |
| Conditions | Computed using PubChem XLogP3 3.0 algorithm and Cactvs descriptors [1] |
Why This Matters
A 0.5 logP increase can significantly improve membrane permeability but reduce aqueous solubility, directly impacting assay compatibility and in vivo exposure, making the benzyl derivative a distinct chemical tool for SAR exploration.
- [1] PubChem Compound Summary for CID 136271623, 2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one. National Center for Biotechnology Information (2026). View Source
